

Unveiling the Pharmacokinetic Profile of Antitumor Agent-109: A Technical Overview

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Compound of Interest

Compound Name: Antitumor agent-109

Cat. No.: B15137983

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This technical guide provides a comprehensive analysis of the preliminary pharmacokinetic profile of two distinct compounds referred to as **Antitumor Agent-109**. The following sections will delve into the available preclinical and clinical data for both "Anticancer agent 109 (compound 6-15)," a Gas6-Axl axis inhibitor, and "INBRX-109," a third-generation DR5 agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Anticancer Agent 109 (Compound 6-15)

"Anticancer agent 109 (compound 6-15)" is an inhibitor of the Gas6-Axl signaling pathway, which plays a crucial role in cell survival, proliferation, and migration. By targeting this axis, the agent has demonstrated significant antitumor activity in preclinical models.

In Vitro Activity

The in vitro efficacy of Anticancer agent 109 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Cancer	2.0[1][2]
MDA-MB-231	Breast Cancer	2.8[1][2]
HT-29	Colon Cancer	4.6[1][2]
DU145	Prostate Cancer	1.1[1][2]
U937	Lymphoma	6.7[1]
A549	Lung Cancer	4.2[1][2]
PANC-1	Pancreatic Cancer	4.0[1][2]

In Vivo Studies

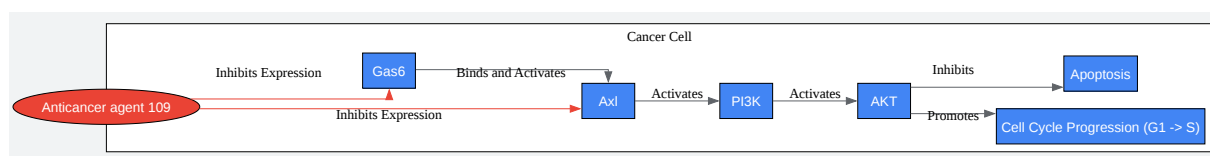
Preclinical in vivo studies have demonstrated the antitumor potential of Anticancer agent 109 in xenograft mouse models.

Animal Model	Tumor Type	Dosing Regimen	Outcome
BALB/c-nu mice	A549 xenograft	3 mg/kg, intraperitoneal injection, six times a week for 31 days	Significantly reduced tumor size and weight. [1][2]
BALB/c-nu mice	PANC-1 xenograft	3 mg/kg, intraperitoneal injection, six times a week for 85 days	Significantly reduced tumor size and weight. [1][2] In PANC-1 models, tumors regressed to about a quarter of their initial size.[2]

Mechanism of Action

Anticancer agent 109 functions by inhibiting the Gas6-Axl signaling pathway. This inhibition leads to downstream effects on key cellular processes, ultimately promoting cancer cell

apoptosis and arresting the cell cycle at the G1 phase.[1][2]



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Figure 1: Simplified signaling pathway of Anticancer agent 109's mechanism of action.

Experimental Protocols

In Vitro Cell Viability Assay: Human cancer cell lines (MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, and PANC-1) were cultured in appropriate media. Cells were seeded in 96-well plates and treated with varying concentrations of Anticancer agent 109 for a specified duration. Cell viability was assessed using a standard method such as the MTT or MTS assay. IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies: BALB/c-nu mice were subcutaneously injected with either A549 or PANC-1 human cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of Anticancer agent 109 at a dose of 3 mg/kg, six times a week. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.

Part 2: INBRX-109

INBRX-109 is a third-generation, recombinant, humanized death receptor 5 (DR5) agonist antibody. It is designed to overcome the limitations of earlier DR5 agonists and has shown promising antitumor activity in both preclinical and clinical settings, particularly in chondrosarcoma.[3][4]

Preclinical Characterization

In preclinical studies, INBRX-109 demonstrated antitumor activity in vitro and in patient-derived xenograft models with minimal hepatotoxicity.[\[3\]](#)[\[4\]](#)

Phase I Clinical Trial

A Phase I, open-label, three-part study was initiated in November 2018 to evaluate the safety and efficacy of INBRX-109 in patients with advanced or metastatic solid tumors.[\[3\]](#)[\[5\]](#)

Study Design:

- Part 1 (Dose Escalation): Patients received INBRX-109 at dose levels of 0.3, 1, 3, 10, and 30 mg/kg.[\[3\]](#)
- Administration: Intravenous infusion over 60 minutes every 21 days.[\[3\]](#)
- Maximum Tolerated Dose (MTD): An MTD was not reached. A dose of 3 mg/kg every 3 weeks was selected for further investigation based on clinical efficacy and safety data.[\[3\]](#)[\[4\]](#)

Pharmacokinetics: Early, unaudited pharmacokinetic data from the single-agent dose-expansion and combination cohorts indicated no significant difference in INBRX-109 pharmacokinetics in patients with different tumor types or when used in combination with various anticancer agents.[\[3\]](#) Preliminary immunogenicity assessments showed that treatment-emergent anti-drug antibodies (ADAs) were present in at least half of the study patients.[\[3\]](#)

Clinical Efficacy (Chondrosarcoma Cohorts):

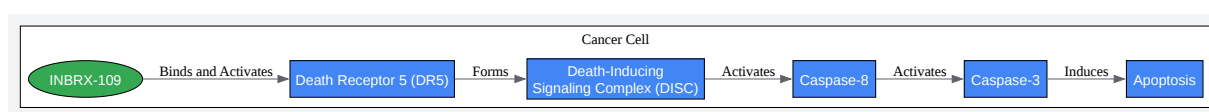
- Disease Control Rate: 87.1% (27 out of 31 patients).[\[3\]](#)[\[4\]](#)
- Durable Clinical Benefit: 40.7% (11 out of 27 patients).[\[3\]](#)[\[4\]](#)
- Partial Responses: Two partial responses were observed.[\[3\]](#)[\[4\]](#)
- Median Progression-Free Survival (PFS): 7.6 months.[\[3\]](#)[\[4\]](#)

Safety Profile: INBRX-109 was well-tolerated. Most treatment-related adverse events, including those affecting the liver, were of low grade. Grade ≥ 3 events in the chondrosarcoma cohorts

were reported in 5.7% of patients.[3][4]

Mechanism of Action

INBRX-109 is a tetravalent DR5 agonist.[3] It binds to and activates Death Receptor 5, which is a member of the tumor necrosis factor receptor superfamily. Activation of DR5 initiates a signaling cascade that leads to the induction of apoptosis (programmed cell death) in cancer cells.



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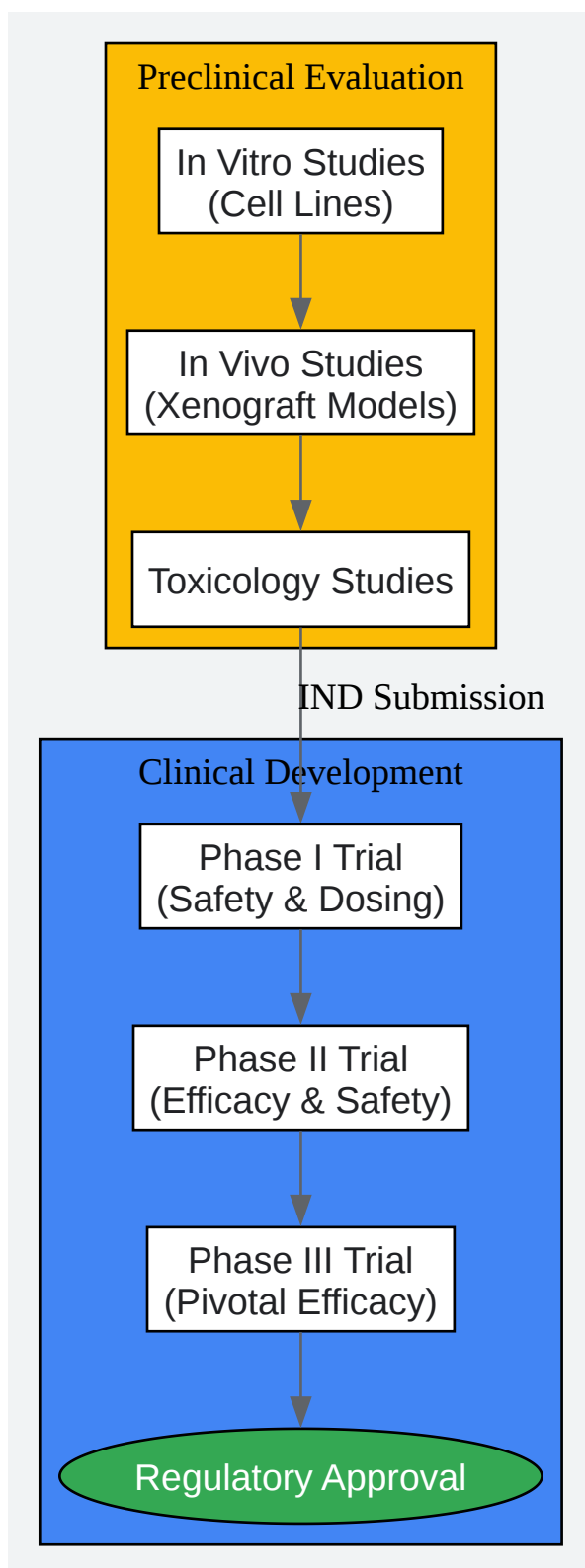
Figure 2: Simplified signaling pathway of INBRX-109's mechanism of action.

Experimental Protocols

Phase I Clinical Trial Protocol (NCT03715933): This was a first-in-human, open-label, non-randomized, three-part phase 1 trial.[5][6]

- **Eligibility:** Included males and females aged ≥ 12 years for Ewing sarcoma and ≥ 18 years for other tumors with locally advanced or metastatic solid tumors.[5][6] Patients were required to have measurable disease, adequate organ function, and an ECOG performance status of 0 or 1.[5][6]
- **Exclusion Criteria:** Prior treatment with DR5 agonists, receipt of anticancer therapy within 4 weeks, and certain pre-existing medical conditions.[5]
- **Primary Endpoint:** Safety.[4]
- **Exploratory Endpoints:** Efficacy measures including objective response, disease control rate, and progression-free survival.[4]

- Pharmacokinetic Assessment: Characterization of the pharmacokinetics of INBRX-109 as a single agent and in combination with other chemotherapies.[\[6\]](#)
- Immunogenicity Assessment: Frequency of anti-drug antibodies (ADA) against INBRX-109 was determined.[\[6\]](#)



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Figure 3: General experimental workflow for anticancer drug development.

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